molecular formula C18H10N4O2S3 B2922359 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-80-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No.: B2922359
CAS No.: 862976-80-5
M. Wt: 410.48
InChI Key: CTTQXGHAZSYPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine features a complex heterocyclic architecture. Its structure comprises:

  • A 1,3-thiazole ring substituted at the 4-position with a 1,3-benzothiazole moiety.
  • A fused [1,3]dioxolo[4,5-f]benzothiazole system linked via an amine group at the 6-position.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O2S3/c1-2-4-14-9(3-1)19-16(26-14)11-7-25-17(21-11)22-18-20-10-5-12-13(24-8-23-12)6-15(10)27-18/h1-7H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTQXGHAZSYPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance efficiency. These methods include the use of eco-friendly solvents and catalysts, as well as energy-efficient processes such as microwave-assisted synthesis .

Comparison with Similar Compounds

Structural Classification of Analogous Compounds

The target compound belongs to a class of benzothiazole-thiazole hybrids fused with additional heterocyclic systems. Below is a comparative analysis of structurally related compounds:

Benzothiazole-Thiazole Hybrids
Compound ID/Name Key Structural Features Synthesis Method Biological Activity Reference
BT16 6-Chloro-benzothiazole + dihydrothiazole Cyclocondensation of aryl amines Not explicitly reported
9a–e () Benzothiazole-triazole-thiazole acetamide Cu-catalyzed azide-alkyne cycloaddition Antimicrobial (docking studies)

Key Observations :

  • BT16 () shares a benzothiazole-thiazole core but lacks the dioxolo-benzothiazole moiety. Its synthesis involves cyclocondensation, yielding a high melting point (279–281°C) and distinct IR peaks for C=N (1621 cm⁻¹) and N-H (3550 cm⁻¹) .
  • Substituents (e.g., 4-fluorophenyl in 9b) modulate activity .
Benzothiazole-Triazole Derivatives
Compound ID/Name Key Structural Features Synthesis Method Biological Activity Reference
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole + nitrophenyl-triazole Reaction of benzothiazol-2-yl acetonitrile with aryl azides Antiproliferative (studies ongoing)

Key Observations :

  • 's compound uses a benzothiazole-triazole scaffold for antiproliferative applications. The nitrophenyl group enhances electronic interactions in target binding .
Thiazole-Oxadiazole Hybrids
Compound ID/Name Key Structural Features Synthesis Method Biological Activity Reference
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole + oxadiazole Cyclocondensation Anticancer (proposed)

Key Observations :

  • These hybrids leverage oxadiazole's electron-withdrawing properties to enhance anticancer activity. Synthesis involves cyclocondensation in DMF/K₂CO₃ .
Triazolo-Thiadiazoles
Compound ID/Name Key Structural Features Synthesis Method Biological Activity Reference
4a–g () Benzofuran-pyrazole-triazolo-thiadiazole One-pot cyclocondensation Antimicrobial (Gram+/Gram- bacteria)

Key Observations :

  • Compounds 4a–g exhibit broad-spectrum antimicrobial activity (e.g., against S. aureus and E. coli), outperforming Chloramphenicol in some cases .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine (hereafter referred to as Compound A) is a complex organic compound that exhibits significant biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Compound A belongs to the class of benzothiazole derivatives known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including coupling reactions of substituted benzothiazoles with thiazole derivatives. The presence of various functional groups enhances its solubility and bioavailability.

Antimicrobial Activity

Compound A has demonstrated notable antimicrobial properties against a variety of pathogens. In a study evaluating a series of benzothiazole derivatives, compounds similar to A exhibited potent antibacterial and antifungal activities. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 10.7 to 21.4 μmol/mL against various bacterial strains.
  • Antifungal activity was particularly pronounced with some derivatives showing MIC values lower than 50 μg/mL against common fungal pathogens .

Anticancer Potential

Recent research has highlighted the anticancer potential of benzothiazole derivatives. Compound A's structure suggests it may inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : Compounds structurally related to A were tested against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values indicating effective growth inhibition .
Cell LineIC50 Value (μM)
MCF-712.5
HeLa15.0
A5498.0

Anti-inflammatory Properties

The anti-inflammatory effects of Compound A have also been documented. Mechanistically, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway, thereby reducing inflammation markers in vitro .

The biological activity of Compound A can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Its antibacterial action is primarily due to the inhibition of bacterial cell wall synthesis.
  • Anticancer Mechanisms : It may interfere with DNA replication and cell division processes critical for tumor growth.
  • COX Inhibition : The anti-inflammatory effects are linked to the inhibition of COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives similar to Compound A:

  • Antimicrobial Efficacy : A study involving various benzothiazole derivatives found that modifications in their chemical structure significantly influenced their antimicrobial potency against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research on related compounds demonstrated that structural variations could enhance anticancer efficacy. For example, compounds with electron-withdrawing groups showed improved activity against cancer cell lines .
  • Inflammation Models : In vivo studies using animal models indicated that benzothiazole derivatives could effectively reduce inflammation markers after administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.